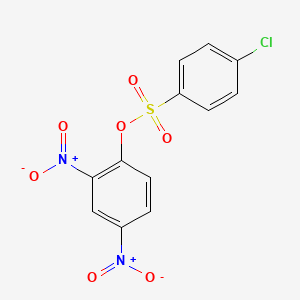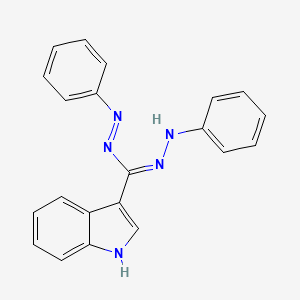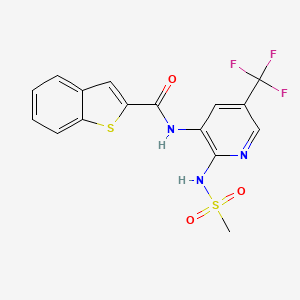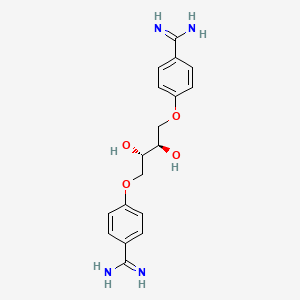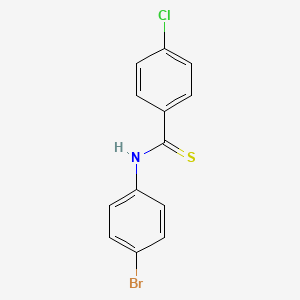
(E)-9-Dodecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-9-Dodecenal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a double bond in the E-configuration (trans) at the ninth carbon position. This compound is known for its distinctive odor and is often found in nature as a component of pheromones in various insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-9-Dodecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired product. Another method is the hydroformylation of 1-dodecene, followed by selective oxidation to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-dodecene. This process involves the addition of a formyl group to the double bond, followed by oxidation. The reaction conditions typically include high pressure and the presence of a rhodium-based catalyst.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-9-Dodecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (E)-9-Dodecenoic acid.
Reduction: Reduction of this compound yields (E)-9-Dodecenol.
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products:
Oxidation: (E)-9-Dodecenoic acid.
Reduction: (E)-9-Dodecenol.
Substitution: Various substituted dodecenal derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-9-Dodecenal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: this compound is studied for its role as a pheromone in insects, aiding in the understanding of insect behavior and communication.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the fragrance industry due to its pleasant odor and in the synthesis of various fine chemicals.
Wirkmechanismus
The mechanism of action of (E)-9-Dodecenal involves its interaction with specific molecular targets. In insects, it binds to olfactory receptors, triggering a behavioral response. The compound’s aldehyde group is reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
(E)-9-Dodecenal can be compared with other similar compounds such as:
(Z)-9-Dodecenal: The cis isomer of this compound, which has different olfactory properties and biological activities.
(E)-10-Dodecenal: Another isomer with the double bond at the tenth carbon position, exhibiting distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific double bond position and E-configuration, which confer distinct chemical reactivity and biological activity compared to its isomers and other aldehydes.
Eigenschaften
CAS-Nummer |
155235-07-7 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
(E)-dodec-9-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,12H,2,5-11H2,1H3/b4-3+ |
InChI-Schlüssel |
QGUDMPDYXLMJNK-ONEGZZNKSA-N |
Isomerische SMILES |
CC/C=C/CCCCCCCC=O |
Kanonische SMILES |
CCC=CCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


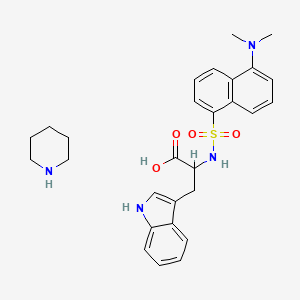

![1-ethenylpyrrolidin-2-one;(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12697478.png)

